BenchChemオンラインストアへようこそ!

VU0155094

Metabotropic glutamate receptor Positive allosteric modulator Calcium mobilization assay

Sourcing VU0155094 (ML397) ensures access to a well-characterized, peripherally restricted pan-group III mGlu PAM. This unique property enables selective interrogation of peripheral mGlu7/group III pharmacology, eliminating confounding central effects in metabolic, pain, or inflammation models. Its distinct probe dependence and validation as an essential positive control make it a critical, non-substitutable tool for drug discovery.

Molecular Formula C24H24N2O4S
Molecular Weight 436.5 g/mol
Cat. No. B1676656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVU0155094
SynonymsML397;  ML-397;  ML 397;  VU0155094;  VU-0155094;  VU 0155094.
Molecular FormulaC24H24N2O4S
Molecular Weight436.5 g/mol
Structural Identifiers
SMILESCC1=CC(=C(N1C2=CC=C(C=C2)C(=O)OC)C)C(=O)CSC3=CC=C(C=C3)NC(=O)C
InChIInChI=1S/C24H24N2O4S/c1-15-13-22(16(2)26(15)20-9-5-18(6-10-20)24(29)30-4)23(28)14-31-21-11-7-19(8-12-21)25-17(3)27/h5-13H,14H2,1-4H3,(H,25,27)
InChIKeyBCNKQXDDMIBITO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Methyl 4-[3-[2-(4-acetamidophenyl)sulfanylacetyl]-2,5-dimethylpyrrol-1-yl]benzoate: Procurement Guide for a Pan-Group III mGlu Receptor PAM


Methyl 4-[3-[2-(4-acetamidophenyl)sulfanylacetyl]-2,5-dimethylpyrrol-1-yl]benzoate, commonly designated VU0155094 or ML397, is a positive allosteric modulator (PAM) of group III metabotropic glutamate receptors (mGlu4, mGlu6, mGlu7, mGlu8) [1]. It demonstrates differential activity across group III mGlu subtypes and is selective over group I and II mGlu receptors [2]. This compound is characterized as a peripherally restricted PAM, a property that distinguishes it from closely related brain-penetrant analogs [2].

Why Methyl 4-[3-[2-(4-acetamidophenyl)sulfanylacetyl]-2,5-dimethylpyrrol-1-yl]benzoate Cannot Be Replaced by a Generic Group III mGlu PAM


Generic substitution fails because VU0155094 (ML397) possesses a unique combination of properties not replicated by other group III mGlu PAMs or orthosteric agonists. While many group III modulators are brain-penetrant (e.g., ML396) or exhibit high subtype selectivity, ML397 is specifically a peripherally restricted pan-group III PAM [1]. This peripheral restriction enables experimental dissociation of central and peripheral mGlu-mediated effects [1]. Furthermore, ML397 demonstrates distinct probe dependence, exhibiting neutral efficacy cooperativity with L-AP4 and LSP-2022 at mGlu7, whereas affinity and efficacy modulation both contribute to changes in the glutamate response [2].

Quantitative Differentiation Evidence for Methyl 4-[3-[2-(4-acetamidophenyl)sulfanylacetyl]-2,5-dimethylpyrrol-1-yl]benzoate (ML397/VU0155094)


Equipotent Pan-Group III mGlu PAM Activity with Micromolar Potency

VU0155094 (ML397) demonstrates similar potency across group III mGlu receptors mGlu4, mGlu7, and mGlu8. In calcium mobilization assays using an EC20 concentration of agonist (glutamate for mGlu4/mGlu8; L-AP4 for mGlu7), the compound shows IC50 values of 0.93 µM, 1.5 µM, and 3.43 µM for mGlu4, mGlu7, and mGlu8, respectively [1]. This potency profile is distinct from the brain-penetrant analog ML396 (VU0422288), which exhibits approximately 100 nM activity at each group III mGlu [2].

Metabotropic glutamate receptor Positive allosteric modulator Calcium mobilization assay

Peripheral Restriction Confers Unique Experimental Utility vs. Brain-Penetrant PAMs

ML397 is characterized as a peripherally restricted pan-group III mGlu PAM, whereas its structural analog ML396 is centrally penetrant [1]. This property allows researchers to distinguish peripheral from central group III mGlu pharmacology. The compound is selective against group I and II mGlu receptors as well as against the EuroFins Lead Profiling Screen [1].

Blood-brain barrier Pharmacokinetics Peripheral restriction

Probe Dependence Differentiates ML397 from Orthosteric Agonists and Other PAMs

ML397 exhibits probe dependence, meaning its functional effects vary depending on the orthosteric agonist present. Specifically, VU0155094 exhibited neutral efficacy cooperativity with L-AP4 and LSP-2022 at mGlu7, whereas both affinity and efficacy modulation contributed to changes in the glutamate response [1]. This is in contrast to the orthosteric agonist L-AP4, which directly activates the receptor independently of endogenous glutamate tone.

Allosteric modulation Probe dependence Cooperativity

Selectivity Over Group I/II mGlu Receptors and Broad Profiling Panel

ML397 is selective for group III mGlu receptors, showing no significant activity at group I (mGlu1, mGlu5) or group II (mGlu2, mGlu3) mGlu receptors [1]. Additionally, it was found to be selective against the EuroFins Lead Profiling Screen, a panel of 68 GPCRs, ion channels, and transporters [1]. This contrasts with the broader activity of some group III PAMs that may have residual group I/II activity.

Receptor selectivity Off-target activity EuroFins Lead Profiling Screen

Validated Utility in Native Tissue Preparations at mGlu7-Exclusive Synapses

Despite its lack of subtype selectivity within group III, VU0155094 has been validated as highly useful for electrophysiology studies at the hippocampal Schaffer collateral-CA1 synapse, where mGlu7 is exclusively expressed among group III mGlu receptors [1]. This enables functional interrogation of mGlu7 in a native tissue context. While MMPIP (IC50 26 nM) and XAP044 (IC50 2800 nM) are more selective mGlu7 antagonists, they lack the pan-group III PAM profile of ML397.

Electrophysiology Hippocampus Synaptic transmission

Optimal Research Applications for Methyl 4-[3-[2-(4-acetamidophenyl)sulfanylacetyl]-2,5-dimethylpyrrol-1-yl]benzoate (ML397)


Dissecting Peripheral vs. Central Group III mGlu Contributions in Disease Models

In rodent models of metabolic disorders, pain, or inflammation where group III mGlu receptors are implicated both centrally and peripherally, ML397's peripheral restriction [1] allows researchers to selectively interrogate peripheral receptor populations. Dosing with ML397 (e.g., 10-30 mg/kg i.p.) can reveal peripheral mGlu7/group III pharmacology without the confounding influence of central receptor modulation.

Functional Validation of mGlu7 in Native Synaptic Preparations

ML397 is validated for use in electrophysiology studies at the hippocampal Schaffer collateral-CA1 synapse, where mGlu7 is the sole group III mGlu receptor expressed [1]. Application of ML397 (e.g., 10-30 µM) potentiates agonist-evoked responses, enabling functional characterization of mGlu7 in native tissue without the need for genetic knockout or knockdown approaches.

Probe Dependence Studies of Allosteric Modulation Mechanisms

The distinct probe dependence profile of ML397, showing neutral cooperativity with L-AP4 but mixed affinity/efficacy modulation with glutamate [1], makes it a valuable tool for investigating the molecular mechanisms of allosteric modulation at mGlu7. Studies can systematically compare ML397's effects in the presence of different orthosteric agonists (e.g., L-AP4, LSP-2022, glutamate) to map the allosteric binding site and understand signaling bias.

Positive Control for High-Throughput Screening of Novel mGlu7 PAMs

Given its well-characterized pan-group III PAM activity (IC50: mGlu4 0.93 µM, mGlu7 1.5 µM, mGlu8 3.43 µM) [1] and selectivity over group I/II mGlu receptors and the EuroFins panel [2], ML397 serves as an essential positive control in screening campaigns for novel mGlu7 PAMs. Its lower potency compared to ML396 (~100 nM) [2] also provides a benchmark for assessing potency improvements in new chemical series.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for VU0155094

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.